RXFP3 Antagonist Activity: Head-to-Head Comparison with the First Nonpeptide RXFP3 Antagonist Series
The target compound (designated as compound 1 in the primary discovery publication) was identified through a high-throughput screening campaign of 19,000 compounds and demonstrated RXFP3 antagonist activity by inhibiting relaxin-3-induced cAMP accumulation with an IC₅₀ of 5.74 μM in CHO cells stably expressing RXFP3 [1]. This compares to the optimized lead RLX-33 (CAS 2784577-71-3), which achieved an IC₅₀ of 2.36 μM in the same cAMP functional assay, representing a 2.4-fold improvement in potency but with a substantially more complex molecular structure (C₂₄H₁₉ClN₄O₄, MW 462.89) and a distinct oxadiazole-pyrrolidine carboxamide scaffold versus the simpler biphenylmethyl-amine scaffold of the target compound . The peptide antagonist R3(B1-22)R showed an IC₅₀ of 504 nM in the same system [1].
| Evidence Dimension | RXFP3 antagonist potency (inhibition of relaxin-3-induced cAMP accumulation) |
|---|---|
| Target Compound Data | IC₅₀ = 5.74 μM (compound 1, cAMP assay in RXFP3-expressing CHO cells) |
| Comparator Or Baseline | RLX-33: IC₅₀ = 2.36 μM; R3(B1-22)R (peptide): IC₅₀ = 504 nM |
| Quantified Difference | RLX-33 is 2.4-fold more potent than the target compound; the peptide R3(B1-22)R is 11.4-fold more potent. The target compound offers a structurally simpler scaffold with MW 275.8 vs. RLX-33 MW 462.9. |
| Conditions | cAMP functional assay using CHO-K1 cells stably expressing human RXFP3; forskolin-stimulated cAMP; relaxin-3 as agonist challenge |
Why This Matters
The target compound provides a structurally minimal, synthetically accessible biphenylmethyl-amine scaffold for RXFP3 antagonist development, enabling rapid SAR exploration that is not feasible with the more complex RLX-33 scaffold.
- [1] Gay, E.A.; Guan, D.; Van Hoeck, J.; et al. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System. Journal of Medicinal Chemistry 2022, 65 (11), 7959–7974. DOI: 10.1021/acs.jmedchem.2c00508. View Source
